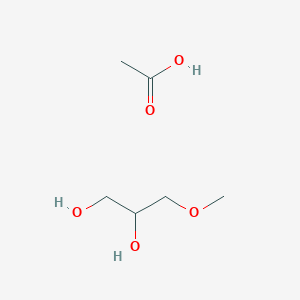![molecular formula C17H13Cl2N3O3 B14197398 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-15-0](/img/structure/B14197398.png)
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the triazine ring via methoxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-chlorophenol with cyanuric chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-chlorophenol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted triazine derivatives
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial and fungal pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the production of herbicides and pesticides, where its triazine core plays a crucial role in the inhibition of photosynthesis in target plants.
作用機序
The mechanism of action of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis through the activation of caspase enzymes.
Herbicidal Activity: The compound inhibits the photosystem II complex in plants, preventing the conversion of light energy into chemical energy and ultimately leading to plant death.
類似化合物との比較
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can be compared with other triazine derivatives such as:
Atrazine: A widely used herbicide that also inhibits photosystem II in plants. Unlike this compound, atrazine is more selective for grassy weeds.
Simazine: Another herbicide with a similar mode of action to atrazine but with a different spectrum of activity.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, in addition to its herbicidal properties.
特性
CAS番号 |
918664-15-0 |
|---|---|
分子式 |
C17H13Cl2N3O3 |
分子量 |
378.2 g/mol |
IUPAC名 |
4,6-bis[(4-chlorophenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-13-5-1-11(2-6-13)9-24-16-20-15(23)21-17(22-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23) |
InChIキー |
ZVSXWAJONQVOAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


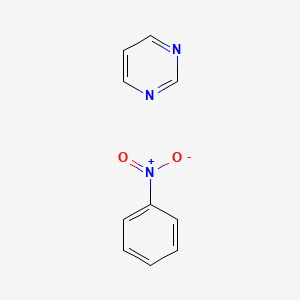
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

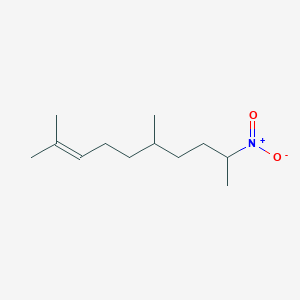
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
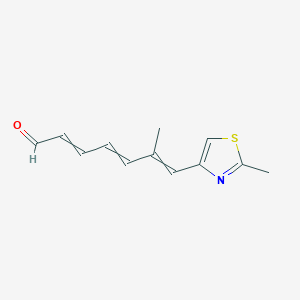
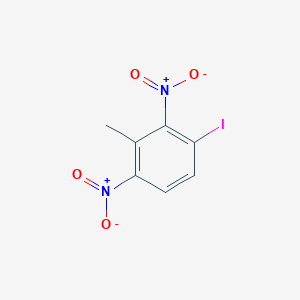
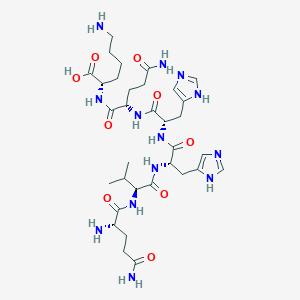

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
